molecular formula C19H21NO3 B14163201 (3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone CAS No. 1261901-68-1

(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone

Cat. No.: B14163201
CAS No.: 1261901-68-1
M. Wt: 311.4 g/mol
InChI Key: DHWXSVANOPMHRR-UHFFFAOYSA-N
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Description

3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL is a complex organic compound that features a methoxy group, a piperidine ring, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and the monitoring of reaction parameters ensures high yield and purity of the final product. The purification process may involve techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL undergoes various types of chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL involves its interaction with specific molecular targets and pathways. The piperidine ring and phenol moiety allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL is unique due to its combination of a methoxy group, a piperidine ring, and a phenol moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research.

Properties

CAS No.

1261901-68-1

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

[4-(3-hydroxy-5-methoxyphenyl)phenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C19H21NO3/c1-23-18-12-16(11-17(21)13-18)14-5-7-15(8-6-14)19(22)20-9-3-2-4-10-20/h5-8,11-13,21H,2-4,9-10H2,1H3

InChI Key

DHWXSVANOPMHRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)N3CCCCC3

Origin of Product

United States

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